![molecular formula C15H23NO B3111728 2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol CAS No. 185434-50-8](/img/structure/B3111728.png)
2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol
Overview
Description
Scientific Research Applications
2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol has been used in a wide range of scientific research applications, including the study of enzyme inhibitors, receptor agonists, and the synthesis of peptides. It has also been used as a model compound for the study of drug metabolism, drug transport, and drug-drug interactions. In addition, this compound has been used in the synthesis of a number of biologically active compounds, including anticonvulsants, analgesics, and anti-inflammatory agents.
Mechanism of Action
Target of Action
The primary target of 2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by forming a strong salt-bridge interaction via its basic nitrogen atom . This interaction is believed to anchor the ligand to the CCR5 receptor . The presence of two or more lipophilic groups in the ligand is another common feature of most of the antagonists .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound can prevent HIV-1 entry into cells .
Pharmacokinetics
95%) and molecular weight of 233.35 g/mol suggest that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the prevention of HIV-1 entry into cells, thereby potentially treating HIV-1 infections .
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol in laboratory experiments include its low cost, its stability in aqueous solutions, and its low toxicity. The main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
The future of 2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol research is promising, as there are a number of potential applications for this compound. Potential future directions for this compound research include the development of novel drug delivery systems, the study of its interactions with other drugs, and the development of new synthetic methods for the production of this compound. In addition, this compound could be used in the development of new therapeutic agents, such as anticonvulsants, analgesics, and anti-inflammatory agents. Finally, this compound could be used to study the mechanism of action of drugs and to develop new strategies for drug design.
properties
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13-2-4-15(5-3-13)12-16-9-6-14(7-10-16)8-11-17/h2-5,14,17H,6-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFCWCYOLNKGKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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